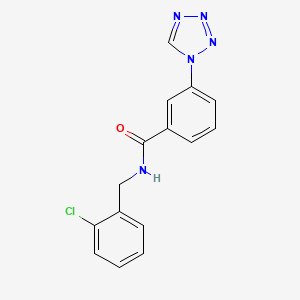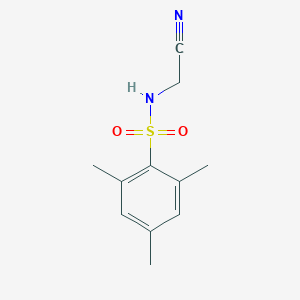
N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide, also known as FP1, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a member of the piperazinecarboxamide class of compounds, which have been shown to exhibit a range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Wirkmechanismus
The exact mechanism of action of N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that is involved in the regulation of mood and behavior, at these receptors.
Biochemical and physiological effects:
N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its activity at dopamine D2 receptors, it has also been shown to exhibit activity at other receptors, including 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments. It is a small molecule drug, which makes it easy to synthesize and modify. It also exhibits a range of biological activities, which makes it a useful tool for studying the mechanisms of action of various neurotransmitters and receptors.
However, there are also some limitations to the use of N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide in lab experiments. One limitation is that it has not yet been approved for use in humans, which means that its safety and efficacy have not been fully established. Additionally, its activity at multiple receptors can make it difficult to determine its specific mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for schizophrenia and other psychiatric disorders. Another area of interest is its potential as a tool for studying the mechanisms of action of dopamine and other neurotransmitters. Additionally, further research is needed to fully understand its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. One area of interest is its potential as an antipsychotic agent, as it has been shown to exhibit activity at dopamine D2 receptors, which are involved in the regulation of mood and behavior.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-3-1-2-4-16(15)20-17(23)22-11-9-21(10-12-22)13-14-5-7-19-8-6-14/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVOOHLAOIIIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(butylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4765044.png)

![ethyl 2-({3-[5-chloro-2-(3-methylbutoxy)phenyl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4765058.png)
![5-[(sec-butylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4765059.png)
![N-(4-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4765073.png)

![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B4765089.png)

![1-[4-(1-pyrrolidinylcarbonyl)phenyl]piperidine](/img/structure/B4765095.png)
![ethyl 4-({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4765105.png)



